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molecular formula C15H23NO B3015742 4-Benzyl-2,2,6,6-tetramethylmorpholine CAS No. 58607-28-6

4-Benzyl-2,2,6,6-tetramethylmorpholine

Cat. No. B3015742
M. Wt: 233.355
InChI Key: YWWSXJXYWUCXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Add solid NaBH4 (776 mg, 20.5 mmol) to a solution of 4-benzyl-2-iodomethyl-2,6,6-trimethyl-morpholine (6.22 g, 17.3 mmol) in DMSO (20 mL) and then heat the mixture at 100° C. After 2 h, add additional DMSO (10 mL). After an additional 1.25 h, add extra NaBH4 (120 mg, 3.17 mmol). Remove the heat after an additional 1.25 h (total reaction time=4.5 h). Quench the excess NaBH4 with 5 M HCl (20 ml). After 15 min, add 5 M NaOH (20 mL) and 1 M Na2S2O3 (20 mL) and then stir the mixture overnight. Dilute the mixture with tert-butyl methyl ether (250 mL) and water (100 mL). Separate the organic solution and wash with additional water (4×100 mL). Dry, filter and concentrate the organic solution. Purify the residue by flash chromatography, using a gradient from 50% to 100% CH2Cl2 in pentane as eluent. Dry the product so obtained briefly at 60° C. under vacuum to give the title compound (2.43 g, 60%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 3.45 (2H, s), 2.12 (4H, s), 1.15 (12H, s).
Name
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[O:13][C:12]([CH2:19]I)([CH3:18])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CS(C)=O>[CH2:3]([N:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[O:13][C:12]([CH3:19])([CH3:18])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
776 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)CI
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir the mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 1.25 h
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
Remove the
TEMPERATURE
Type
TEMPERATURE
Details
heat after an additional 1.25 h (total reaction time=4.5 h)
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
Quench the excess NaBH4 with 5 M HCl (20 ml)
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
add 5 M NaOH (20 mL) and 1 M Na2S2O3 (20 mL)
ADDITION
Type
ADDITION
Details
Dilute the mixture with tert-butyl methyl ether (250 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic solution
WASH
Type
WASH
Details
wash with additional water (4×100 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
CUSTOM
Type
CUSTOM
Details
Dry the product
CUSTOM
Type
CUSTOM
Details
so obtained briefly at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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